2-Piperidinocyclohexan-1-one hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 2-piperidinones, such as 2-Piperidinocyclohexan-1-one hydrochloride, has been achieved through an organophotocatalysed [1+2+3] strategy . This strategy enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of 2-Piperidinocyclohexan-1-one hydrochloride is represented by the formula C11H20ClNO . The molecular weight of this compound is 217.7356 .Chemical Reactions Analysis
Piperidones, including 2-Piperidinocyclohexan-1-one hydrochloride, are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .Physical And Chemical Properties Analysis
2-Piperidinocyclohexan-1-one hydrochloride is a white crystalline powder. More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Drug Design and Development
Piperidine derivatives, including 2-(piperidin-1-yl)cyclohexan-1-one hydrochloride, are crucial in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and play a significant role in drug design due to their structural versatility and biological activity . This compound can serve as a building block for the synthesis of potential drugs, particularly in the development of central nervous system agents and cardiovascular drugs.
Synthesis of Biologically Active Piperidines
The synthesis of substituted piperidines is a key area of research due to their pharmacological importance. 2-(piperidin-1-yl)cyclohexan-1-one hydrochloride can be used as a substrate for intra- and intermolecular reactions to create various biologically active piperidine derivatives . These derivatives can then be evaluated for their potential as new therapeutic agents.
Organocatalysis
In the field of organocatalysis, piperidine derivatives are used to catalyze various chemical reactions. The compound could potentially be used to develop new organocatalysts that can facilitate enantioselective synthesis, which is vital for creating drugs with the desired chirality .
Chemical Synthesis of Alkaloids
Alkaloids are a class of naturally occurring organic compounds that contain nitrogen atoms. Piperidine derivatives are structurally similar to many alkaloids, making them suitable intermediates for the synthesis of complex alkaloid structures. This compound could be used to synthesize novel alkaloids with potential pharmacological applications .
Multicomponent Reactions (MCRs)
Multicomponent reactions involve three or more reactants coming together to form a product, where the compound can be used as one of the reactants. MCRs are efficient for the rapid generation of complex molecules, and this piperidine derivative could be utilized in the development of new MCRs for the synthesis of diverse organic compounds .
Development of CNS Agents
Central nervous system (CNS) agents often contain piperidine moieties due to their pharmacological properties. Research into 2-(piperidin-1-yl)cyclohexan-1-one hydrochloride could lead to the discovery of new CNS agents that can treat neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .
Anti-Inflammatory and Analgesic Agents
Piperidine derivatives are known to exhibit anti-inflammatory and analgesic effects. As such, 2-(piperidin-1-yl)cyclohexan-1-one hydrochloride could be investigated for its potential use in the development of new anti-inflammatory and analgesic medications .
Catalyst-Free Synthesis
The trend towards greener chemistry has increased the demand for catalyst-free synthetic methods. Piperidine derivatives, including the compound , can be used in solvent-free and catalyst-free synthesis processes to create environmentally friendly and cost-effective production methods for various organic compounds .
Future Directions
Piperidines, including 2-Piperidinocyclohexan-1-one hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-piperidin-1-ylcyclohexan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO.ClH/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12;/h10H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUDNGJIZOHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10997215 | |
Record name | 2-(Piperidin-1-yl)cyclohexan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10997215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7583-60-0 | |
Record name | Cyclohexanone, 2-(1-piperidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7583-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperidinocyclohexan-1-one hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007583600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Piperidin-1-yl)cyclohexan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10997215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-piperidinocyclohexan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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